molecular formula C18H18Cl2N6O B1684482 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Katalognummer: B1684482
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: RRWSNCZYJCOEFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD 089828 is a competitive inhibitor of the receptor tyrosine kinases FGFR1, PDGFRβ, and EGFR (IC50s = 0.15, 1.76, and 5.47 µM, respectively) and a noncompetitive inhibitor of the nonreceptor tyrosine kinase c-Src (IC50 = 0.18 µM). It is selective for these targets over insulin receptor tyrosine kinase, PKC, and CDK4 (IC50s = >50 µM) but does inhibit MAPK (IC50 = 7.1 µM). PD 089828 decreases PDGF-BB-, EGF-, and bFGF-induced phosphorylation of PDGFR, EGFR, and FGFR1, respectively, in a concentration-dependent manner in vitro. It also decreases serum-stimulated growth (IC50 = 1.8 µM after 8 days) and migration (IC50 = 4.5 µM) of rat aortic smooth muscle cells.
PD089828 is a potent FGFR inhibitor, which inhibits human full-length fibroblast growth factor (FGF) receptor-1 (FGFR-1), platelet-derived growth factor (PDGF) receptor beta subunit (PDGFR-beta), Src nonreceptor tyrosine kinase (c-Src) and epidermal growth factor (EGF) receptor (EGFR) tyrosine kinases with half-maximal inhibitory potencies (IC50 values) of 0.15 +/- 0.02 (n = 4), 0.18 +/- 0.04 (n = 3), 1.76 +/- 0.28 (n = 4) and 5.47 +/- 0.78 (n = 6) microM, respectively. The results highlight the biological characteristics of PD 089828 as a novel, broadly active protein tyrosine kinase inhibitor with long-lasting but reversible cellular effects. The potential therapeutic use of these broadly acting, nonselective inhibitors as antiproliferative and antimigratory agents could extend to such diseases as cancer, atherosclerosis and restenosis in which redundancies in growth-signaling pathways are known to exist.

Wirkmechanismus

Target of Action

PD089828, also known as 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, primarily targets several tyrosine kinases . These include FGFR-1 , PDGFR-β , and EGFR , with IC50 values of 0.15, 1.76, and 5.47 µM, respectively . Additionally, it acts as a noncompetitive inhibitor of c-Src tyrosine kinase with an IC50 of 0.18 µM .

Mode of Action

PD089828 is an ATP competitive inhibitor of its primary targets . This means it competes with ATP for binding to the kinase domain of these proteins, thereby inhibiting their activity. By doing so, it prevents the autophosphorylation of these tyrosine kinase receptors that is mediated by PDGF, EGF, and bFGF .

Biochemical Pathways

The inhibition of these tyrosine kinases by PD089828 affects several biochemical pathways. For instance, it inhibits the MAPK pathway with an IC50 of 7.1 µM . This pathway is involved in various cellular functions, including proliferation, differentiation, and cell survival. Therefore, the inhibition of this pathway can have significant downstream effects.

Pharmacokinetics

The compound’slong-lasting cellular activity suggests that it may have favorable pharmacokinetic properties

Result of Action

The inhibition of the aforementioned tyrosine kinases and the MAPK pathway by PD089828 can lead to a decrease in cell growth and proliferation . This is due to the crucial role these kinases and pathways play in these cellular processes.

Biologische Aktivität

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea, also known by its CAS number 179343-17-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Cl2N6O, with a molecular weight of 405.28 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is often associated with various biological activities, particularly in inhibiting kinases and other enzymes.

PropertyValue
Molecular FormulaC18H18Cl2N6O
Molecular Weight405.28 g/mol
CAS Number179343-17-0
InChI KeyIFPPYSWJNWHOLQ-UHFFFAOYSA-N

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant kinase inhibition. For instance, studies have shown that derivatives of pyrido[2,3-d]pyrimidines can act as potent inhibitors of various kinases involved in cancer progression:

  • EGFR Inhibition : Similar compounds have been reported to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers. The binding affinity to the ATP binding pocket of EGFR suggests a potential for therapeutic application in treating resistant cancer forms .
  • p38 MAPK Inhibition : Another study highlighted that related compounds inhibit p38 MAPK with IC50 values in the low nanomolar range, demonstrating anti-inflammatory properties and potential use in treating inflammatory diseases .

Antimicrobial Activity

The biological activity of related urea compounds has also been evaluated for antimicrobial properties. For example:

  • Compounds were tested against Staphylococcus aureus and Escherichia coli , showing moderate antibacterial activity with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

  • Cancer Models : In vivo studies utilizing mouse models demonstrated that certain pyrido[2,3-d]pyrimidine derivatives significantly reduced tumor growth by inhibiting key signaling pathways involved in cell proliferation and survival .
  • Inflammatory Conditions : A model involving zymosan-induced peritonitis showed that urea derivatives effectively reduced inflammation markers and cellular infiltration at doses as low as 100 mg/kg .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Binding : The urea moiety interacts with specific enzymes through hydrogen bonding and hydrophobic interactions, enhancing selectivity for targets such as kinases.
  • Cell Signaling Modulation : By inhibiting key kinases like p38 MAPK and EGFR, these compounds alter downstream signaling pathways that regulate cell growth and inflammation.

Eigenschaften

IUPAC Name

1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWSNCZYJCOEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 5
Reactant of Route 5
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 6
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.